Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Tetraallyloxysilane (CAS 1067-43-2)
Introduction: Understanding the Core Utility of Tetraallyloxysilane
Tetraallyloxysilane (CAS No. 1067-43-2), also known as tetraallyl orthosilicate, is a versatile organosilicon compound characterized by a central silicon atom bonded to four allyloxy groups.[1][2] This unique tetra-functional structure, combining a silicate core with reactive allyl functionalities, makes it a highly valuable molecule in polymer chemistry and materials science. Its primary role is that of a cross-linking agent, where it can form stable, three-dimensional polymer networks, significantly enhancing the mechanical, thermal, and chemical properties of various materials.[3] Furthermore, it serves as a critical chemical intermediate in the synthesis of advanced silicone-based materials.[4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in materials science and drug development.
Physicochemical and Spectroscopic Profile
The distinct properties of Tetraallyloxysilane govern its application and handling requirements. It is a clear, combustible liquid that is sensitive to moisture.[1][5] Upon contact with water, it undergoes hydrolysis, liberating allyl alcohol, a lachrymatory and moderately toxic compound, a critical consideration for its safe handling.[1][6]
Table 1: Key Physicochemical Properties of Tetraallyloxysilane
| Property | Value | Source(s) |
| CAS Number | 1067-43-2 | [5][7] |
| Molecular Formula | C₁₂H₂₀O₄Si | [2][5] |
| Molecular Weight | 256.37 g/mol | [2][5][8] |
| Appearance | Clear Liquid | |
| Density | 0.993 g/mL at 20°C | [5][7] |
| Boiling Point | 114-116 °C at 12 mmHg | [4] |
| Flash Point | 82 °C (179.6 °F) | [4][5] |
| Refractive Index (n20/D) | 1.437 | [5] |
| Moisture Sensitivity | Decomposes in contact with moist air or water | [6] |
| Synonyms | Tetraallyl orthosilicate, Silicon allyloxide, Tetrakis(allyloxy)silane | [1][2][4] |
Analytical Characterization
Structural confirmation and purity assessment of Tetraallyloxysilane are typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is used to confirm the presence and structure of the allyl groups.[9] ²⁹Si NMR spectroscopy provides information about the silicon environment and is crucial for studying hydrolysis and condensation reactions of alkoxysilanes.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is employed to identify the characteristic vibrations of the molecule, such as Si-O-C and C=C stretching from the allyl groups, confirming the compound's functional group composition.[12]
Molecular Structure and Synthesis Pathway
The functionality of Tetraallyloxysilane stems directly from its molecular architecture.
Caption: Molecular structure of Tetraallyloxysilane.
Synthetic Approach
While multiple routes exist for synthesizing tetraalkoxysilanes, a common laboratory and industrial method involves the reaction of silicon tetrachloride (SiCl₄) with the corresponding alcohol, in this case, allyl alcohol. The reaction proceeds via nucleophilic substitution, where the allyloxy group replaces the chloride atoms on the silicon center. This reaction is typically performed in the presence of a base (e.g., pyridine or a tertiary amine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: General synthesis of Tetraallyloxysilane.
Alternative "direct synthesis" methods are also being explored, which involve reacting elemental silicon or silica directly with alcohols under specific catalytic conditions, offering a potentially greener synthetic route.[13][14][15]
Core Applications in Scientific Research
The tetra-functionality of Tetraallyloxysilane makes it a superior choice for applications requiring the formation of a robust, cross-linked network.
High-Efficiency Cross-linking Agent
The primary application of Tetraallyloxysilane is as a cross-linking agent in polymer synthesis.[3] The four allyl groups can participate in various polymerization reactions (e.g., free radical, hydrosilylation) to connect multiple polymer chains. This process transforms linear or branched polymers into a single, covalently bonded three-dimensional network.
Causality of Performance:
-
High Functionality: With four reactive sites, it can achieve a high cross-link density, leading to materials with enhanced rigidity, thermal stability, and solvent resistance.
-
Versatility: The allyl groups are compatible with a wide range of polymerization chemistries, making it adaptable to different polymer systems, from acrylates to silicones.[16]
Caption: Role of Tetraallyloxysilane in polymer cross-linking.
When compared to other cross-linkers, Tetraallyloxysilane offers a unique balance of properties. For instance, while divinylbenzene is a standard for styrenic polymers, silane-based cross-linkers like Tetraallyloxysilane can offer better biocompatibility for potential biomedical applications.[3]
Precursor for Advanced Materials
Tetraallyloxysilane is a key building block for creating novel organosilicon materials and hybrid organic-inorganic composites. Its controlled hydrolysis and condensation (sol-gel process), often in combination with other alkoxysilanes, allow for the synthesis of functionalized silica gels and polysiloxane networks with tailored properties.[17]
Potential in Biomedical and Drug Delivery Systems
Silane-crosslinked hydrogels and scaffolds are actively investigated for biomedical applications due to their potential biocompatibility.[3] The ability to form stable hydrogel networks makes Tetraallyloxysilane a candidate for applications in controlled drug delivery, tissue engineering, and theranostics.[18][19] The cross-linked network can encapsulate therapeutic agents, allowing for their sustained release. The biocompatibility, however, is contingent on the completeness of the cross-linking reaction to ensure no unreacted monomer can leach out.[3]
Safety, Handling, and Storage Protocols
Due to its chemical reactivity and byproducts, strict safety protocols are mandatory when working with Tetraallyloxysilane.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description | Source(s) |
| Combustible Liquid | H227 | Combustible liquid. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2] |
Self-Validating Protocol for Safe Handling
-
Engineering Controls (Primary Barrier): All manipulations must be conducted in a certified chemical fume hood with good ventilation to prevent the accumulation of vapors.[1] An emergency eye wash station and safety shower must be immediately accessible.[1]
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Procedural Controls:
-
Moisture Avoidance: The compound is moisture-sensitive.[4][6] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Use dry glassware and solvents.
-
Ignition Source Control: Keep away from open flames, sparks, and hot surfaces.[1] Use non-sparking tools and ground/bond containers during transfer to prevent static electricity buildup.[1]
-
Hydrolysis Hazard: Be aware that contact with water generates allyl alcohol, which is a lachrymator with moderate toxicity.[1][6]
-
-
Storage:
-
Spill & Disposal:
-
In case of a spill, remove all ignition sources. Absorb the spill with inert material and transfer it to a suitable container for disposal.
-
Dispose of waste in accordance with all local, state, and federal chemical pollution control regulations, typically via incineration by a licensed facility.[6]
-
Conclusion
Tetraallyloxysilane is a potent and versatile molecule whose utility is centered on its tetra-functional reactive nature. As a high-efficiency cross-linking agent, it provides a direct pathway to enhancing the thermomechanical properties of a wide array of polymers. Its role as a chemical intermediate opens avenues for the design of novel silane-based materials, with emerging potential in specialized fields like drug delivery. The successful and safe application of this compound relies on a thorough understanding of its reactivity, particularly its moisture sensitivity, and the strict adherence to established safety protocols. For the materials scientist or drug development professional, Tetraallyloxysilane represents a powerful tool for molecular architecture and material design.
References
- A Comparative Guide to Crosslinking Agents: Tetraallylsilane vs.
- TETRAALLYLOXYSILANE Safety D
- Tetraallyloxysilane - Physico-chemical Properties. ChemBK.
- ¹H-NMR spectrum of tetraallyloxysilane.
- SIT7010.
- Tetraallyloxysilane, 97, 1067-43-2. CookeChem.
- Tetraallyloxysilane - Optional[FTIR] - Spectrum. SpectraBase.
- TETRAALLYLOXYSILANE | 1067-43-2. ChemicalBook.
- Tetraallyloxysilane | C12H20O4Si | CID 70600. PubChem, NIH.
- Tetraallyloxysilane Product Page.
- Direct synthesis of tetraalkoxysilanes from silica and alcohols. RSC Publishing.
- Study on the one-step synthesis of tetraallylsilane.
- Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor. Reaction Chemistry & Engineering (RSC Publishing).
- Direct Synthesis of Tetraalkoxysilane
- Polysiloxane-based networks using the Lewis acid catalysed Piers-Rubinsztajn (PR) reaction. Semantic Scholar.
- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering.
- NMR Spectroscopy of Organosilicon Compounds.
- TETRAALLYLOXYSILANE Substance Inform
- Super Absorbent Crosslinking Agents. M² Polymer Technologies, Inc.
- Synthesis of Crosslinkable Alkali-Soluble Resins and Self-Crosslinking Polyacrylic L
- Polysiloxanes in Theranostics and Drug Delivery: A Review. MDPI.
- Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces.
- Stimuli-Responsive Silica Silanol Conjugates: Strategic Nanoarchitectonics in Targeted Drug Delivery. Open Research Newcastle.
Sources
- 1. gelest.com [gelest.com]
- 2. Tetraallyloxysilane | C12H20O4Si | CID 70600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetraallyloxysilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. chembk.com [chembk.com]
- 6. gelest.com [gelest.com]
- 7. Tetraallyloxysilane , 97 , 1067-43-2 - CookeChem [cookechem.com]
- 8. GSRS [precision.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. Direct synthesis of tetraalkoxysilanes from silica and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. m2polymer.com [m2polymer.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
